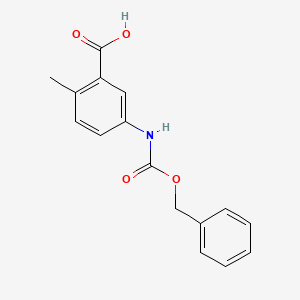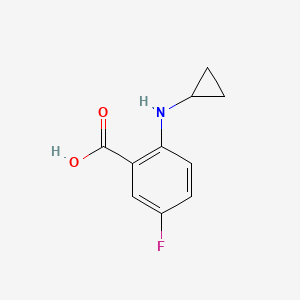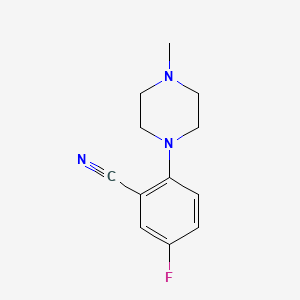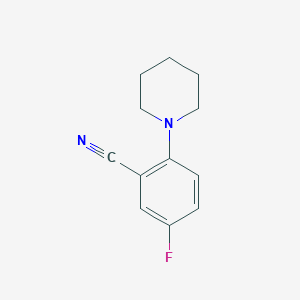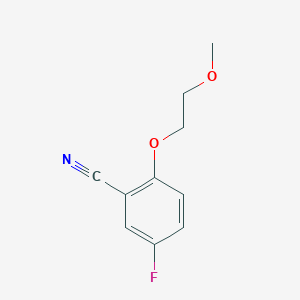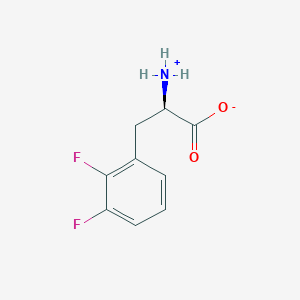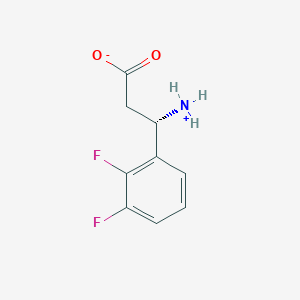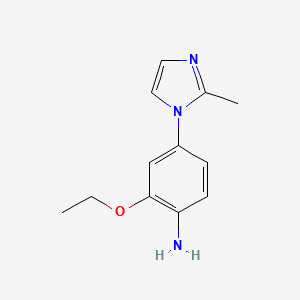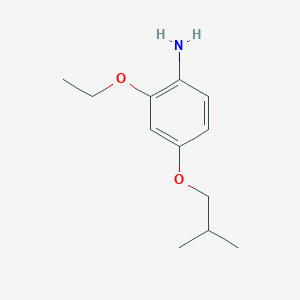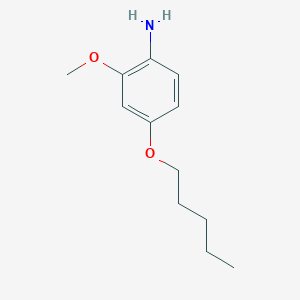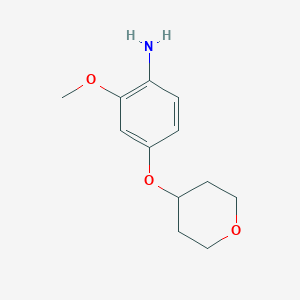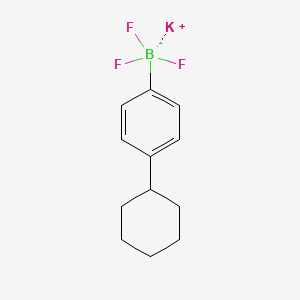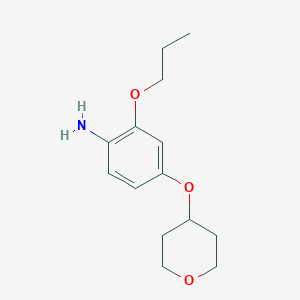
2-Propoxy-4-((tetrahydro-2H-pyran-4-yl)oxy)aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Propoxy-4-((tetrahydro-2H-pyran-4-yl)oxy)aniline: is an organic compound that features a unique combination of functional groups, including a propoxy group, a tetrahydropyran ring, and an aniline moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Propoxy-4-((tetrahydro-2H-pyran-4-yl)oxy)aniline typically involves multiple steps, starting from readily available starting materials. One common route includes the following steps:
Formation of the tetrahydropyran ring: This can be achieved through the hydroalkoxylation of γ- and δ-hydroxy olefins using catalysts such as platinum or lanthanide triflates.
Introduction of the propoxy group: This step involves the reaction of an appropriate alcohol with 1-bromo-2-propoxybenzene under basic conditions to form the propoxy-substituted intermediate.
Coupling with aniline: The final step involves the coupling of the propoxy-substituted intermediate with aniline using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of cost-effective catalysts and reagents.
化学反应分析
Types of Reactions:
Substitution: The propoxy and tetrahydropyran groups can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as halides, amines, and alcohols.
Major Products Formed:
Oxidation: Formation of quinones or nitroso compounds.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted aniline derivatives.
科学研究应用
Chemistry: : The compound is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals .
Medicine: : The compound can be explored for its potential therapeutic properties, including its use as a precursor for drug development .
Industry: : It is used in the production of specialty chemicals and materials, including polymers and coatings .
作用机制
The mechanism of action of 2-Propoxy-4-((tetrahydro-2H-pyran-4-yl)oxy)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The aniline moiety can participate in hydrogen bonding and π-π interactions, while the tetrahydropyran ring can enhance the compound’s stability and solubility . These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
相似化合物的比较
Similar Compounds
4-((Tetrahydro-2H-pyran-2-yl)oxy)aniline: Similar structure but lacks the propoxy group.
2-Propoxy-4-((tetrahydro-2H-pyran-2-yl)oxy)phenol: Similar structure but with a phenol group instead of an aniline moiety.
2-(Tetrahydro-2H-pyran-2-yloxy)ethanol: Similar tetrahydropyran ring but with an ethanol group.
Uniqueness: : The presence of both the propoxy group and the tetrahydropyran ring in 2-Propoxy-4-((tetrahydro-2H-pyran-4-yl)oxy)aniline provides unique chemical properties, such as enhanced solubility and stability, which are not found in the similar compounds listed above .
属性
IUPAC Name |
4-(oxan-4-yloxy)-2-propoxyaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO3/c1-2-7-17-14-10-12(3-4-13(14)15)18-11-5-8-16-9-6-11/h3-4,10-11H,2,5-9,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHKAVYHDZCEASF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=CC(=C1)OC2CCOCC2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[(3-fluoro-4-methylphenyl)methyl]oxan-4-amine](/img/structure/B7892719.png)
